molecular formula C22H22N2OS B2473890 (4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797737-13-3

(4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No. B2473890
CAS RN: 1797737-13-3
M. Wt: 362.49
InChI Key: PTRLVIXSBVLBIW-UHFFFAOYSA-N
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Description

(4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits unique properties that make it a promising candidate for drug development.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Studies have revealed that this compound acts as a potent inhibitor of human carbonic anhydrase (hCA). Carbonic anhydrases play crucial roles in physiological processes, including pH regulation and ion transport. By targeting hCA, this compound may have applications in treating conditions related to abnormal pH balance, such as glaucoma and epilepsy .

Wnt/β-Catenin Signaling Modulation

The compound’s N1-(4-sulfonamidophenyl) and 3-(3,4,5-trimethoxyphenyl) substituents contribute to its strong inhibition of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is associated with various diseases, including cancer and neurodegenerative disorders. Researchers are investigating its potential therapeutic role in modulating this critical pathway .

Imidazole Derivatives Synthesis

In the context of heterocyclic chemistry, this compound serves as a valuable precursor for synthesizing imidazole-containing derivatives. Imidazoles exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. Researchers have explored its use as a building block for designing novel drug candidates .

Hybrid Molecules Development

The compound’s unique structure, combining a pyrrole moiety with a cinnamic fragment, has inspired the creation of hybrid molecules. These hybrids often display enhanced biological activities compared to their individual components. Researchers have synthesized cinnamic-pyrrole hybrids using this compound as a starting point, aiming for improved pharmacological profiles .

Rare and Unique Chemical Collection

Sigma-Aldrich provides this compound to early discovery researchers as part of a collection of rare and unique chemicals. While analytical data is not available for this product, its scarcity and distinctive structure make it an attractive target for further investigation .

properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c25-22(19-8-10-20(11-9-19)23-13-4-5-14-23)24-15-12-21(26-17-16-24)18-6-2-1-3-7-18/h1-11,13-14,21H,12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRLVIXSBVLBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-pyrrol-1-yl)phenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

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